molecular formula C20H31N3O6S B584446 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea CAS No. 1346598-40-0

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea

Cat. No.: B584446
CAS No.: 1346598-40-0
M. Wt: 441.543
InChI Key: HAVZKVCXNPLEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a urea moiety, and a cyclohexyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea involves multiple steps. The starting materials typically include 4-(2-aminoethyl)phenylsulfonyl chloride and trans-4-hydroxycyclohexyl isocyanate. The reaction proceeds through nucleophilic substitution and urea formation under controlled conditions. Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and urea groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea include:

Properties

IUPAC Name

tert-butyl N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O6S/c1-20(2,3)29-19(26)21-13-12-14-4-10-17(11-5-14)30(27,28)23-18(25)22-15-6-8-16(24)9-7-15/h4-5,10-11,15-16,24H,6-9,12-13H2,1-3H3,(H,21,26)(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZKVCXNPLEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104200
Record name Carbamic acid, N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-40-0
Record name Carbamic acid, N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.